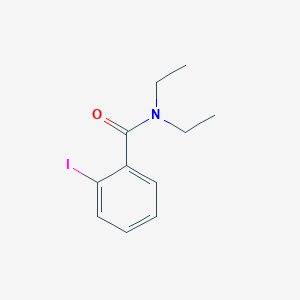

N,N-diethyl-2-iodobenzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N,N-diethyl-2-iodobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14INO/c1-3-13(4-2)11(14)9-7-5-6-8-10(9)12/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYACPVJFVPBGQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CC=CC=C1I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401310745 | |

| Record name | N,N-Diethyl-2-iodobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401310745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76041-87-7 | |

| Record name | N,N-Diethyl-2-iodobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76041-87-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Diethyl-2-iodobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401310745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Importance of N,N-Diethyl-2-iodobenzamide

An In-Depth Technical Guide to the Synthesis and Characterization of N,N-Diethyl-2-iodobenzamide

This compound is a substituted aromatic compound of significant interest to the fields of organic synthesis and medicinal chemistry. Its structure, featuring a tertiary amide and an ortho-iodine substituent on a benzene ring, provides a unique combination of steric and electronic properties. The true value of this molecule lies not in its inherent biological activity, but in its role as a versatile and powerful synthetic intermediate.[1][2]

The carbon-iodine bond is the key to its utility; it is relatively weak and susceptible to oxidative addition by transition metal catalysts, most notably palladium.[1] This reactivity makes this compound an ideal precursor for a wide array of cross-coupling reactions, enabling the construction of complex molecular architectures and nitrogen-containing heterocyclic scaffolds, which are prevalent in pharmaceuticals.[1][2] This guide provides a comprehensive overview of the synthesis, purification, and detailed analytical characterization of this compound, offering field-proven insights for researchers and drug development professionals.

Physicochemical and Safety Data

A summary of the core physicochemical properties and safety considerations is essential before commencing any experimental work.

| Property | Value | Source |

| CAS Number | 76041-87-7 | [3] |

| Molecular Formula | C₁₁H₁₄INO | [3] |

| Molecular Weight | 303.14 g/mol | [3] |

| Appearance | Off-white to white solid | [4] |

| Purity | ≥98% (Commercially available) | [3][5] |

| Storage | Sealed in dry, 2-8°C | [3] |

| Computed LogP | 2.77 | [3] |

| Topological Polar Surface Area (TPSA) | 20.31 Ų | [3] |

Safety Profile: While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from the closely related N,N-diethylbenzamide indicates that the compound should be handled with care.[6][7][8] It is classified as harmful if swallowed or in contact with skin, and causes serious skin and eye irritation.[6][8] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. All manipulations should be performed in a well-ventilated fume hood.

Synthesis and Purification: A Guided Protocol

The most logical and reliable synthesis of this compound proceeds via a two-step sequence starting from 2-iodobenzoic acid. This method involves the activation of the carboxylic acid to a more reactive acid chloride, followed by amidation with diethylamine.[9][10]

Caption: Proposed two-step synthesis and purification workflow.

Experimental Protocol: Synthesis

Materials:

-

2-Iodobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous Dichloromethane (DCM)

-

Diethylamine

-

Triethylamine (Et₃N)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Step 1: Synthesis of 2-Iodobenzoyl Chloride [9]

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser under a nitrogen atmosphere, add 2-iodobenzoic acid (1.0 eq).

-

Reagent Addition: Add anhydrous DCM, followed by the slow addition of thionyl chloride (2.0 eq) at room temperature.

-

Causality: Thionyl chloride is a classic and effective reagent for converting carboxylic acids to acid chlorides. DCM is used as an inert solvent. An excess of SOCl₂ ensures the reaction goes to completion. The reaction produces gaseous HCl and SO₂, so it must be performed in a fume hood.

-

-

Reaction: Heat the mixture to a gentle reflux (approx. 40 °C) and stir for 2-3 hours.

-

Monitoring: The reaction can be monitored by the cessation of gas evolution. A small aliquot can be carefully quenched with methanol and analyzed by TLC to confirm the disappearance of the starting carboxylic acid.

-

Work-up: Cool the mixture to room temperature. Carefully remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude 2-iodobenzoyl chloride is a yellow oil and is typically used immediately in the next step without further purification.

Step 2: Synthesis of this compound [11]

-

Setup: Dissolve the crude 2-iodobenzoyl chloride in anhydrous DCM in a new flask under nitrogen and cool the solution to 0 °C in an ice bath.

-

Reagent Addition: In a separate flask, prepare a solution of diethylamine (1.2 eq) and triethylamine (1.5 eq) in anhydrous DCM. Add this amine solution dropwise to the cooled acid chloride solution.

-

Causality: The reaction is exothermic, so cooling to 0 °C is crucial to control the reaction rate and prevent side reactions. Triethylamine is a non-nucleophilic base used to scavenge the HCl byproduct generated during the amidation, driving the reaction to completion.

-

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours.

-

Monitoring: Monitor the reaction progress by TLC, observing the formation of the product spot and the disappearance of the acid chloride (visualized after quenching a TLC spot with water).

Purification Protocol:

-

Quenching: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Aqueous Workup: Wash the organic layer sequentially with 1 M HCl (to remove excess amines), saturated NaHCO₃ solution (to remove any residual acid), and finally with brine.

-

Trustworthiness: This sequence of washes is a self-validating system to ensure the removal of both basic and acidic impurities, leading to a cleaner crude product for chromatography.

-

-

Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Column Chromatography: Purify the residue by flash column chromatography on silica gel using a gradient eluent system (e.g., 5% to 30% ethyl acetate in hexanes) to afford the pure this compound as a solid.

Comprehensive Spectroscopic Characterization

The identity and purity of the synthesized compound must be unequivocally confirmed through a combination of spectroscopic techniques. The following sections detail the expected results and the rationale behind them.

Caption: Logical workflow for the structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of the molecule. Spectra should be acquired in a deuterated solvent such as CDCl₃ or DMSO-d₆.[12]

Protocol: NMR Sample Preparation and Acquisition [12]

-

Preparation: Dissolve 5-10 mg of the purified product in ~0.6 mL of deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

-

Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer. Standard acquisition parameters should be used.

-

Processing: Process the data using appropriate software. Calibrate the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) and the ¹³C spectrum (e.g., CDCl₃ at 77.16 ppm).

Expected ¹H NMR Spectrum (400 MHz, CDCl₃): Due to restricted rotation around the C-N amide bond, the two ethyl groups are diastereotopic, meaning the four methylene protons and the two methyl groups are chemically inequivalent. This leads to more complex signals than might be naively expected.[13]

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.85 | dd | 1H | Ar-H (ortho to I) | The iodine atom strongly deshields the adjacent proton (H6). |

| ~ 7.40 | m | 2H | Ar-H (meta to I) | Aromatic protons in the middle of the ring (H4, H5). |

| ~ 7.15 | m | 1H | Ar-H (ortho to C=O) | Aromatic proton adjacent to the amide group (H3). |

| ~ 3.60 & ~3.20 | br q (2) | 4H total | N-(CH ₂CH₃)₂ | Two broad, overlapping quartets for the inequivalent methylene groups. Restricted rotation makes them distinct. |

| ~ 1.25 & ~1.10 | br t (2) | 6H total | N-(CH₂CH ₃)₂ | Two broad, overlapping triplets for the inequivalent methyl groups. |

Expected ¹³C NMR Spectrum (100 MHz, CDCl₃):

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 169 | C =O | Typical chemical shift for a tertiary amide carbonyl carbon. |

| ~ 141 | Ar-C (ipso to C=O) | Quaternary carbon attached to the electron-withdrawing amide. |

| ~ 139 | Ar-C (H-C6) | Aromatic CH carbon deshielded by the adjacent iodine. |

| ~ 130 | Ar-C (H-C4) | Aromatic CH carbon. |

| ~ 128 | Ar-C (H-C5) | Aromatic CH carbon. |

| ~ 127 | Ar-C (H-C3) | Aromatic CH carbon. |

| ~ 92 | Ar-C (ipso to I) | The ipso-carbon attached to iodine is significantly shielded due to the "heavy atom effect." This is a key diagnostic signal. |

| ~ 43 & ~39 | N-(C H₂CH₃)₂ | Two distinct signals for the inequivalent methylene carbons due to restricted amide bond rotation. |

| ~ 14 & ~13 | N-(CH₂C H₃)₂ | Two distinct signals for the inequivalent methyl carbons. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups.

Protocol: IR Spectrum Acquisition

-

Preparation: The spectrum can be acquired using a KBr pellet (for a solid) or as a thin film from a solution (e.g., DCM) on a salt plate.[14]

-

Acquisition: Record the spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.

Expected Characteristic Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Vibration | Rationale |

| 3100-3000 | Medium | Aromatic C-H Stretch | Confirms the presence of the benzene ring. |

| 2975-2850 | Medium-Strong | Aliphatic C-H Stretch | Corresponds to the C-H bonds of the two ethyl groups. |

| ~ 1635 | Strong | Amide C=O Stretch (Amide I band) | This is a highly characteristic and strong absorption for a tertiary amide, confirming the core functional group.[15] |

| 1470-1430 | Medium | Aromatic C=C Stretch | Skeletal vibrations of the benzene ring. |

| ~ 1290 | Medium-Strong | C-N Stretch | Stretching vibration of the amide C-N bond. |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial information about the molecule's fragmentation pattern, further confirming its structure.

Protocol: MS Data Acquisition

-

Method: Electron Ionization (EI) is a standard method for this type of molecule.

-

Analysis: Inject a dilute solution of the compound into the mass spectrometer.

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): A peak at m/z = 303 corresponding to the molecular weight of the compound (C₁₁H₁₄INO⁺) should be observed. The isotopic pattern of iodine (¹²⁷I is 100% abundant) will simplify this peak.

-

Key Fragments:

-

m/z = 288: [M - CH₃]⁺, loss of a methyl radical.

-

m/z = 231: [M - N(Et)₂]⁺, loss of the diethylamino group, leaving the 2-iodobenzoyl cation. This is a very significant fragment.

-

m/z = 203: [M - I]⁺, loss of the iodine radical.

-

m/z = 100: [CON(Et)₂]⁺, the diethylcarbamoyl cation.

-

m/z = 72: [N(Et)₂]⁺, the diethylamino cation, another common fragment from N,N-diethylamides.[16]

-

Reactivity and Synthetic Applications

As previously mentioned, the synthetic utility of this compound is centered on the reactivity of the C-I bond. It is an excellent substrate for palladium-catalyzed intramolecular cyclization reactions to form fused N-heterocyclic compounds, such as isoindolinones.[1]

Caption: General principle of Pd-catalyzed cyclization.

This reactivity allows chemists to use this compound as a key building block. By modifying a precursor molecule to contain a nucleophilic tether, subsequent palladium catalysis can efficiently stitch the molecule together into a more complex, cyclic product, a strategy frequently employed in the synthesis of biologically active molecules.[1]

References

-

SpectraBase. N,N-Diethyl-2-hydroxy-3-iodobenzamide - Optional[Vapor Phase IR] - Spectrum. Available at: [Link]

-

SpectraBase. N,N-Diethyl-2-hydroxy-3-iodobenzamide - Optional[MS (GC)] - Spectrum. Available at: [Link]

-

PubChem. N,N-Diethylbenzamide | C11H15NO | CID 15542. Available at: [Link]

-

Hoffman Fine Chemicals. N,N-Diethyl-3-iodo-2-methylbenzamide | 1676075-44-7. Available at: [Link]

-

The Royal Society of Chemistry. Contents - Electronic Supplementary Material. Available at: [Link]

-

ResearchGate. Studies on environmentally benign 2-iodobenzamide catalysts: Development of oxidative cleavage reaction of pyrrolidine-2-methanol. Available at: [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Material (ESI) for RSC Advances. Available at: [Link]

-

PubChem. N,N-diethyl-4-iodobenzamide | C11H14INO | CID 875218. Available at: [Link]

-

ResearchGate. A new method for the synthesis of N,N-diethyl-m-methylbenzamide. Available at: [Link]

-

RJPBCS. IR Spectroscopic Study of Substances Containing Iodine Adduct. Available at: [Link]

-

PubChem. N-(2-(Diethylamino)ethyl)-4-iodobenzamide. Available at: [Link]

-

NIST. Acetamide, N,N-diethyl- - NIST WebBook. Available at: [Link]

-

Chemistry LibreTexts. 4.2: IR Spectroscopy. Available at: [Link]

-

ResearchGate. The Reactions of N,N-Dimethylbenzamide Diethylmercaptole. Available at: [Link]

-

ResearchGate. Crystal structure of N(ethyl(2-hydroxyethyl)carbamothioyl)-2-iodo-benzamide, C12H15IN2O2S. Available at: [Link]

-

MDPI. N,N-Diethyl-3-methylbenzamide. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. chemscene.com [chemscene.com]

- 4. hoffmanchemicals.com [hoffmanchemicals.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. fishersci.com [fishersci.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. rsc.org [rsc.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. rjpbcs.com [rjpbcs.com]

- 16. N,N-Diethylbenzamide | C11H15NO | CID 15542 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Characterization of N,N-diethyl-2-iodobenzamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-diethyl-2-iodobenzamide is a substituted aromatic amide with significant potential as a versatile intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds. The presence of the iodine atom at the ortho position of the benzoyl group provides a reactive site for various cross-coupling reactions, enabling the construction of more complex molecular architectures. The N,N-diethylamide moiety influences the compound's solubility, lipophilicity, and metabolic stability, making it a relevant scaffold in drug discovery.

A thorough understanding of the spectroscopic signature of this compound is paramount for its unambiguous identification, purity assessment, and quality control. This technical guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The interpretation is grounded in fundamental spectroscopic principles and comparative data from structurally related analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation. The spectra are typically recorded in a deuterated solvent, such as chloroform-d (CDCl₃).

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons and the protons of the two ethyl groups. Due to the restricted rotation around the amide C-N bond, the two ethyl groups are diastereotopic, meaning they are chemically non-equivalent and will likely show separate signals, especially at lower temperatures.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.85 | dd | 1H | Ar-H |

| ~ 7.40 | m | 2H | Ar-H |

| ~ 7.15 | m | 1H | Ar-H |

| ~ 3.55 | q | 2H | N-CH₂ |

| ~ 3.25 | q | 2H | N-CH₂ |

| ~ 1.25 | t | 3H | CH₃ |

| ~ 1.10 | t | 3H | CH₃ |

Interpretation:

-

Aromatic Protons: The four protons on the benzene ring will appear in the downfield region (7.0-8.0 ppm). The iodine substituent will influence their chemical shifts through its inductive and anisotropic effects. The proton ortho to the iodine will be the most downfield, while the others will show complex splitting patterns due to spin-spin coupling.

-

Ethyl Protons: The non-equivalence of the two ethyl groups leads to two sets of signals for the methylene (-CH₂-) and methyl (-CH₃) protons. The methylene protons will appear as two separate quartets due to coupling with the adjacent methyl protons. Similarly, the methyl protons will appear as two distinct triplets. The broadness of these signals can be temperature-dependent due to the rotational barrier of the amide bond[1].

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Proton decoupling is typically used to simplify the spectrum, resulting in a single peak for each unique carbon atom.

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 168 | C=O |

| ~ 140 | Ar-C (C-I) |

| ~ 139 | Ar-C |

| ~ 131 | Ar-CH |

| ~ 128 | Ar-CH |

| ~ 127 | Ar-CH |

| ~ 92 | Ar-C (C-CO) |

| ~ 43 | N-CH₂ |

| ~ 39 | N-CH₂ |

| ~ 14 | CH₃ |

| ~ 13 | CH₃ |

Interpretation:

-

Carbonyl Carbon: The amide carbonyl carbon (C=O) is expected to have a chemical shift in the range of 165-175 ppm[2].

-

Aromatic Carbons: The six aromatic carbons will have distinct chemical shifts. The carbon atom directly bonded to the iodine (C-I) will be significantly shielded, appearing at a lower chemical shift (around 90-100 ppm) due to the "heavy atom effect"[3]. The other aromatic carbons will appear in the typical range of 120-140 ppm.

-

Ethyl Carbons: Similar to the ¹H NMR, the diastereotopic nature of the ethyl groups will result in two separate signals for the methylene carbons and two for the methyl carbons.

Experimental Protocol for NMR Data Acquisition

A general procedure for acquiring high-quality NMR spectra is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of deuterated chloroform (CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Spectrometer Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Data Acquisition:

-

For ¹H NMR on a 400 MHz spectrometer, acquire the free induction decay (FID) using a spectral width of approximately 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1-2 seconds.

-

For ¹³C NMR on a 100 MHz spectrometer, use a spectral width of about 240 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds. Employ proton decoupling to simplify the spectrum[3].

-

-

Data Processing: Apply a Fourier transform to the FID, followed by phase and baseline correction to obtain the final spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration |

| ~ 3060 | Medium | Aromatic C-H stretch |

| ~ 2970, 2870 | Strong | Aliphatic C-H stretch |

| ~ 1630 | Strong | Amide C=O stretch (Amide I band) |

| ~ 1450 | Medium | C-N stretch |

| ~ 1280 | Medium | C-N stretch |

| ~ 750 | Strong | C-I stretch |

Interpretation:

-

C=O Stretch: The most characteristic peak in the IR spectrum of an amide is the strong absorption band due to the carbonyl (C=O) stretching vibration, known as the Amide I band. For a tertiary amide like this compound, this band is expected to appear around 1630-1650 cm⁻¹[4].

-

C-H Stretches: The spectrum will also show C-H stretching vibrations for the aromatic ring (above 3000 cm⁻¹) and the ethyl groups (below 3000 cm⁻¹).

-

C-N Stretch: The C-N stretching vibration of the amide group typically appears in the region of 1400-1200 cm⁻¹.

-

C-I Stretch: The C-I stretching vibration is expected to be in the far-infrared region, typically around 750 cm⁻¹.

Experimental Protocol for IR Data Acquisition

IR spectra can be obtained using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer:

-

Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Background Correction: A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Electron Ionization (EI) is a common technique for volatile compounds.

Predicted Mass Spectrometry Data (EI)

| m/z | Relative Intensity | Assignment |

| 303 | High | [M]⁺ (Molecular ion) |

| 274 | Medium | [M - C₂H₅]⁺ |

| 232 | High | [I-C₆H₄-CO]⁺ |

| 100 | High | [CON(C₂H₅)₂]⁺ |

| 72 | High | [N(C₂H₅)₂]⁺ |

Interpretation:

-

Molecular Ion: The molecular ion peak ([M]⁺) is expected at an m/z value corresponding to the molecular weight of this compound (303.14 g/mol )[5].

-

Fragmentation Pattern: The molecule is expected to fragment in a predictable manner under EI conditions. Common fragmentation pathways for amides include cleavage of the C-N bond and the C-C bond adjacent to the nitrogen. The loss of an ethyl group would result in a fragment at m/z 274. Cleavage of the bond between the carbonyl carbon and the aromatic ring would lead to a fragment at m/z 232 (iodobenzoyl cation) and a fragment at m/z 100 (diethylaminocarbonyl cation). A further fragmentation could lead to the diethylamino cation at m/z 72.

Experimental Protocol for MS Data Acquisition

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or by injection into a gas chromatograph (GC-MS).

-

Ionization: Ionize the sample using a standard electron ionization (EI) source (typically 70 eV).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: Detect the ions to generate the mass spectrum.

Visualizations

Caption: Molecular structure of this compound.

Caption: Predicted mass spectrometry fragmentation pathway.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. The predicted NMR, IR, and MS data, along with the provided interpretation and experimental protocols, serve as a valuable resource for researchers in the synthesis, characterization, and application of this important chemical intermediate. The unique spectroscopic features arising from the interplay of the N,N-diethylamide group and the 2-iodo-substituted benzene ring are highlighted, providing a robust framework for the structural verification of this compound.

References

-

SpectraBase. N,N-Diethyl-2-hydroxy-3-iodobenzamide - Optional[Vapor Phase IR] - Spectrum. [Link]

-

SpectraBase. N,N-Diethyl-2-hydroxy-3-iodobenzamide - Optional[MS (GC)] - Spectrum. [Link]

-

The Royal Society of Chemistry. Contents. [Link]

-

The Royal Society of Chemistry. 1H NMR (400 MHz, CDCl3) 7. [Link]

-

ResearchGate. Experimental 1 H NMR for N,N-diethylamide derivatives (aliphatic part only). [Link]

-

PubChem. N,N-Diethylbenzamide | C11H15NO | CID 15542. [Link]

-

Compound Interest. A Guide to 13C NMR Chemical Shift Values. [Link]

-

RJPBCS. IR Spectroscopic Study of Substances Containing Iodine Adduct. [Link]

-

SpectraBase. n,n-Diethylbenzamide - Optional[13C NMR] - Chemical Shifts. [Link]

-

Unknown Source. NH2 O purified benzamide, 13C-NMR. [Link]

-

PubChem. N,N-diethyl-4-iodobenzamide | C11H14INO | CID 875218. [Link]

-

NIST WebBook. Acetamide, N,N-diethyl-. [Link]

-

Chemistry LibreTexts. 4.2: IR Spectroscopy. [Link]

-

MDPI. N,N-Diethyl-3-methylbenzamide. [Link]

-

SciSpace. Synthesis and Characterization of the Structure of Diethyl [(4-{(1H-Benzo[d]Imidazol-1-yl)Methyl}. [Link]

-

NIST WebBook. Benzamide. [Link].cgi?ID=C55210&Type=IR-SPEC&Index=1)

Sources

An In-depth Technical Guide to N,N-diethyl-2-iodobenzamide: Synthesis, Properties, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-diethyl-2-iodobenzamide is a halogenated aromatic amide of significant interest in medicinal chemistry and synthetic organic chemistry. Its structure, featuring a diethylamide group and an iodine atom on the phenyl ring, provides a versatile scaffold for the development of novel therapeutics and complex molecular architectures. The presence of the iodine atom serves as a valuable synthetic handle for various cross-coupling reactions, enabling the facile introduction of diverse functionalities. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed synthetic protocols, spectroscopic characterization, and an exploration of its reactivity, particularly in the context of palladium-catalyzed cross-coupling reactions.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 76041-87-7 | |

| Molecular Formula | C₁₁H₁₄INO | |

| Molecular Weight | 303.14 g/mol | |

| Appearance | White to off-white solid (predicted) | General observation for similar compounds |

| Melting Point | Not experimentally reported. | |

| Boiling Point | Not experimentally reported. | |

| Solubility | Expected to be soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and THF. Limited solubility in nonpolar solvents like hexanes and very low solubility in water is predicted.[1] | Inferred from related structures |

| Topological Polar Surface Area (TPSA) | 20.31 Ų | |

| logP | 2.7732 |

Synthesis and Purification

The synthesis of this compound can be readily achieved through the amidation of 2-iodobenzoyl chloride with diethylamine. This two-step process begins with the conversion of 2-iodobenzoic acid to its more reactive acid chloride derivative.

Diagram: Synthesis Workflow

Caption: Two-step synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from standard procedures for the synthesis of amides from carboxylic acids.[2][3]

Step 1: Synthesis of 2-Iodobenzoyl Chloride

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO₂ byproducts), add 2-iodobenzoic acid (1.0 eq).

-

Addition of Thionyl Chloride: Carefully add an excess of thionyl chloride (SOCl₂, ~5 eq) to the flask.

-

Reflux: Heat the mixture to reflux (approximately 70-80 °C) for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 2-iodobenzoyl chloride is a yellow oil and can be used in the next step without further purification.

Step 2: Synthesis of this compound

-

Reaction Setup: Dissolve the crude 2-iodobenzoyl chloride (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask and cool the solution to 0 °C in an ice bath with constant stirring.

-

Amine Addition: In a separate flask, prepare a solution of diethylamine (1.1 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in anhydrous DCM.

-

Reaction: Slowly add the diethylamine solution dropwise to the stirred solution of 2-iodobenzoyl chloride at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure product.

Spectroscopic Characterization

Spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound. While a dedicated spectrum for this specific molecule is not widely published, the expected spectral data can be inferred from the analysis of its structural components and related compounds.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons and the ethyl groups of the diethylamide moiety. Due to hindered rotation around the amide C-N bond, the two ethyl groups may be diastereotopic, leading to separate signals for the methylene and methyl protons.

-

Aromatic Protons (4H): A complex multiplet pattern in the range of δ 7.0-8.0 ppm.

-

Methylene Protons (-CH₂-): Two broad quartets are anticipated around δ 3.2-3.8 ppm.

-

Methyl Protons (-CH₃): Two broad triplets are expected in the region of δ 1.1-1.3 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

-

Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 168-172 ppm.

-

Aromatic Carbons: Six signals are expected in the aromatic region (δ 120-145 ppm), with the carbon bearing the iodine atom (C-I) appearing at a higher field (around δ 90-100 ppm) due to the heavy atom effect.

-

Methylene Carbons (-CH₂-): Two signals are expected in the range of δ 40-45 ppm.

-

Methyl Carbons (-CH₃): Two signals are anticipated around δ 12-15 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

C=O Stretch (Amide): A strong absorption band is expected in the region of 1630-1660 cm⁻¹.

-

C-N Stretch: An absorption band around 1250-1350 cm⁻¹.

-

Aromatic C-H Stretch: Peaks above 3000 cm⁻¹.[4]

-

Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹.

-

C-I Stretch: A weak absorption in the far-infrared region, typically below 600 cm⁻¹.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak ([M]⁺) for this compound would be observed at m/z 303. Key fragmentation pathways would likely involve the loss of the iodine atom, the diethylamino group, and cleavage of the amide bond.[5]

Chemical Reactivity and Mechanistic Insights

The chemical reactivity of this compound is dominated by the presence of the carbon-iodine bond, which serves as a versatile handle for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds.

Diagram: Palladium-Catalyzed Cross-Coupling Reactions

Sources

N,N-diethyl-2-iodobenzamide CAS number 76041-87-7

An In-Depth Technical Guide to N,N-diethyl-2-iodobenzamide (CAS 76041-87-7): Synthesis, Reactivity, and Applications in Modern Drug Discovery

Abstract

This compound is a versatile synthetic intermediate of significant interest to the pharmaceutical and chemical research sectors. Characterized by the CAS number 76041-87-7, its molecular structure features a diethylamide group and an iodine atom positioned ortho to each other on a benzene ring. This unique arrangement provides two key points of reactivity: the robust benzamide pharmacophore and a highly functional carbon-iodine bond, which serves as a linchpin for advanced coupling and cyclization reactions. This guide offers a comprehensive technical overview, detailing its chemical properties, a robust protocol for its synthesis and characterization, and a thorough exploration of its core applications as a scaffold in the development of complex heterocyclic systems and biologically active molecules. The content is tailored for researchers, scientists, and drug development professionals, emphasizing the causality behind experimental choices and providing field-proven insights into its practical utility.

Core Chemical and Physical Properties

This compound is a stable organic compound under normal conditions.[1] The strategic placement of the iodine atom ortho to the bulky diethylamide group influences its conformation and reactivity, making it an ideal precursor for intramolecular reactions.

Compound Identification

| Property | Value | Source |

| CAS Number | 76041-87-7 | [2][3][4] |

| Molecular Formula | C₁₁H₁₄INO | [2] |

| Molecular Weight | 303.14 g/mol | [2] |

| IUPAC Name | This compound | |

| Synonym(s) | 2-iodo-N,N-diethylbenzamide | [2] |

| SMILES | CCN(CC)C(=O)C1=CC=CC=C1I | [2] |

Physicochemical & Computational Data

| Property | Value | Source |

| Topological Polar Surface Area (TPSA) | 20.31 Ų | [2] |

| LogP (Predicted) | 2.7732 | [2] |

| Hydrogen Bond Acceptors | 1 | [2] |

| Hydrogen Bond Donors | 0 | [2] |

| Rotatable Bonds | 3 | [2] |

| Storage Conditions | Sealed in dry, 2-8°C | [2] |

| Stability | Stable under normal conditions | [1] |

Synthesis and Characterization

The synthesis of this compound is most commonly achieved via a standard two-step amide coupling reaction starting from 2-iodobenzoic acid. This method is reliable and scalable for laboratory purposes.[5][6]

Synthesis Workflow

The overall synthetic process involves the activation of a carboxylic acid to a more reactive species (an acid chloride), followed by nucleophilic acyl substitution with a secondary amine.

Sources

An In-depth Technical Guide to the Solubility of N,N-diethyl-2-iodobenzamide in Organic Solvents

Prepared by: Gemini, Senior Application Scientist

Abstract

Solubility is a critical physicochemical parameter that dictates the performance and developability of a compound in pharmaceutical and chemical applications.[1][2] This guide provides a comprehensive technical overview of the solubility characteristics of N,N-diethyl-2-iodobenzamide, a key intermediate in various synthetic pathways. Due to the limited availability of public quantitative data for this specific molecule, this document focuses on providing a robust theoretical framework, detailed experimental protocols for solubility determination, and illustrative data to guide researchers. The methodologies presented are grounded in established principles and authoritative guidelines to ensure scientific integrity and reproducibility. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of solubility for process optimization, formulation development, and analytical method design.

Introduction: The Critical Role of Solubility

In the fields of drug discovery, process chemistry, and materials science, understanding a compound's solubility is paramount.[3][4] Solubility, defined as the maximum amount of a substance that can be dissolved in a given amount of solvent at a specific temperature, directly influences a molecule's bioavailability, reaction kinetics, purification efficiency, and formulation stability.[2][4] Poorly soluble compounds often present significant challenges, leading to increased development costs and potential project attrition.[3][5]

This compound (C₁₁H₁₄INO, M.W. 303.14 g/mol ) is an aromatic amide whose utility often lies in its role as a precursor or intermediate.[6] Its solubility profile across a range of organic solvents is a crucial dataset for any scientist working with it. This guide will equip the reader with the foundational knowledge and practical methodologies required to characterize the solubility of this compound and similar molecules.

Physicochemical Profile and Solubility Predictions

The molecular structure of this compound offers key insights into its expected solubility behavior.

-

Aromatic Core: The benzene ring is inherently nonpolar and hydrophobic, suggesting solubility in aromatic and nonpolar solvents.

-

Amide Group: The tertiary amide group (-CON(C₂H₅)₂) introduces polarity. The carbonyl oxygen is a hydrogen bond acceptor, which can interact with protic solvents. Unlike primary or secondary amides, it lacks a hydrogen bond donor.

-

Iodo-Substituent: The iodine atom at the ortho position is large and lipophilic, contributing to the molecule's overall nonpolar character.

-

Diethyl Groups: The two ethyl groups on the nitrogen atom add to the molecule's steric bulk and lipophilicity.

Based on these features, the fundamental principle of "like dissolves like" predicts that this compound will exhibit favorable solubility in moderately polar to nonpolar organic solvents.[7][8] Its solubility is expected to be higher in solvents like dichloromethane, chloroform, and ethyl acetate, and lower in highly polar protic solvents like water or nonpolar aliphatic solvents like hexane.

Gold-Standard Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

To obtain reliable and reproducible solubility data, a standardized experimental approach is essential. The shake-flask method is widely recognized as the "gold standard" for determining the thermodynamic equilibrium solubility of a compound.[9][10][11] This method, recommended by the International Council for Harmonisation (ICH) and the World Health Organization (WHO), involves agitating an excess of the solid compound in the solvent for a sufficient period to reach equilibrium.[11][12]

Detailed Step-by-Step Experimental Protocol

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.

Materials:

-

This compound (crystalline solid, purity ≥98%)[6]

-

Selected organic solvents (HPLC grade or equivalent)

-

Glass vials with PTFE-lined screw caps

-

Orbital shaker with temperature control

-

Analytical balance (±0.0001 g)

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Validated High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to confirm that saturation has been achieved.[9]

-

Solvent Addition: Accurately dispense a known volume (e.g., 5.0 mL) of the desired organic solvent into each vial.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C / 298.15 K) and agitation speed (e.g., 100 rpm).[13] Agitate the samples for a sufficient period to ensure equilibrium is reached, typically between 24 and 72 hours.[9][14] A preliminary time-to-equilibrium study is recommended.

-

Phase Separation: After the equilibration period, stop the agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean vial. This step is critical to remove all undissolved particles.[9]

-

Quantification:

-

Accurately dilute a known volume of the clear filtrate with a suitable solvent (typically the mobile phase of the analytical method).

-

Analyze the concentration of the diluted sample using a pre-validated HPLC-UV method (details in Section 5).

-

-

Calculation: Calculate the solubility (S) in mg/mL using the determined concentration and the dilution factor applied.

Visualizing the Workflow

The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.

Illustrative Solubility Data

While specific experimental data for this compound is not widely published, the table below presents a set of hypothetical yet plausible solubility values in common organic solvents at 25 °C. This data is provided for illustrative purposes to demonstrate how a solubility profile might appear and to highlight expected trends based on solvent properties.[15]

| Solvent | Polarity Type | Dielectric Constant (ε) | Illustrative Solubility (mg/mL) |

| Hexane | Nonpolar | 1.88 | < 1 |

| Toluene | Nonpolar (Aromatic) | 2.38 | ~ 50 |

| Dichloromethane | Polar Aprotic | 9.08 | > 200 |

| Ethyl Acetate | Polar Aprotic | 6.02 | ~ 150 |

| Acetone | Polar Aprotic | 20.7 | ~ 180 |

| Acetonitrile | Polar Aprotic | 37.5 | ~ 90 |

| Ethanol | Polar Protic | 24.5 | ~ 75 |

| Methanol | Polar Protic | 32.7 | ~ 60 |

Interpretation of Trends:

-

The compound shows excellent solubility in dichloromethane and acetone, which are effective at solvating the polar amide group without the steric hindrance of hydrogen bonding networks.

-

Good solubility in aromatic (toluene) and ester (ethyl acetate) solvents is consistent with the "like dissolves like" principle, given the molecule's aromatic core.[16]

-

Solubility decreases in polar protic solvents like ethanol and methanol, likely due to the energy required to disrupt the solvent's strong hydrogen-bonding network.[17]

-

As expected, solubility is very low in the nonpolar aliphatic solvent hexane.

Analytical Methodology: Quantification by HPLC-UV

A robust and validated analytical method is required to accurately quantify the concentration of the dissolved compound in the saturated solution.[10] Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a highly suitable technique for aromatic compounds like this compound.[18][19]

Recommended HPLC Protocol

-

System: Agilent 1200 series or equivalent.

-

Column: C18 stationary phase (e.g., Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).[20]

-

Mobile Phase: Isocratic or gradient elution using a mixture of Acetonitrile and Water. A typical starting point would be a 65:35 (v/v) mixture.[18]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection Wavelength: Determined by scanning the UV spectrum of a standard solution to find the wavelength of maximum absorbance (λmax), likely in the 220-250 nm range.

-

Injection Volume: 10 µL.

-

Calibration: A calibration curve must be prepared using at least five standard solutions of known concentrations to ensure linearity and accuracy of the quantification.

Conclusion

This technical guide outlines the critical importance of solubility for this compound and provides the necessary framework for its experimental determination. By leveraging the gold-standard shake-flask method coupled with a robust HPLC-UV analytical protocol, researchers can generate high-quality, reliable solubility data. This information is indispensable for guiding solvent selection in synthesis and purification, designing appropriate formulations, and ensuring the overall success of research and development activities involving this compound.

References

- Vertex AI Search. (n.d.). Solubility and Polarity.

- Study.com. (n.d.). Explain how polarity and solubility relate to each other and provide an example.

- Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry.

- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012.

- BenchChem. (n.d.). An In-depth Technical Guide on the Solubility of N-(1-hydroxypropan-2-yl)benzamide in Organic Solvents.

- Popa, G., et al. (2020). The Importance of Solubility for New Drug Molecules. Farmacia, 68(3).

- Yalkowsky, S. H., & Millard, J. W. (2009). Solubility principles and practices for parenteral drug dosage form development. PDA journal of pharmaceutical science and technology, 63(2), 147-157.

- ACS Publications. (2023). Solubility Modeling and Preferential Solvation of Benzamide in Some Pure and Binary Solvent Mixtures at Different Temperatures.

- BenchChem. (n.d.). solubility of 4-benzoylbenzamide in common organic solvents.

-

ResearchGate. (n.d.). Results of benzamide solubility measurements and computations. Retrieved from [Link]

- Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility.

- ICH. (2019). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. M9 Guideline.

- Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs.

- Labclinics. (2020). Solubility factors when choosing a solvent.

- ResearchGate. (n.d.). Solubility determination and modelling of benzamide in organic solvents.

- ResearchGate. (n.d.). (PDF) Principles of Solubility.

- World Health Organiz

- Request PDF. (n.d.).

-

Hoffman Fine Chemicals. (n.d.). N,N-Diethyl-3-iodo-2-methylbenzamide. Retrieved from [Link]

- ICH. (2018).

- Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).

- BenchChem. (n.d.). Solubility of 2-Iodobenzamide in Organic Solvents: A Technical Guide.

- SciELO. (n.d.). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline.

- Agilent. (n.d.).

- Waters. (n.d.).

- Axion Labs. (2025).

-

PubChem. (n.d.). N,N-diethyl-4-iodobenzamide. Retrieved from [Link]

- CORE. (2010).

- Chromatography Forum. (2013). LCMS of primary amides.

-

PubChem. (n.d.). 2-Methyl-N,N-diethylbenzamide. Retrieved from [Link]

- Cheméo. (n.d.). Chemical Properties of 2-Butanamine, N,N-diethyl.

- Sigma-Aldrich. (n.d.). Solvent Miscibility Table.

- Organic Chemistry Data. (2020). Common Solvents Used in Organic Chemistry: Table of Properties.

Sources

- 1. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 2. researchgate.net [researchgate.net]

- 3. ucd.ie [ucd.ie]

- 4. ascendiacdmo.com [ascendiacdmo.com]

- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 6. chemscene.com [chemscene.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. database.ich.org [database.ich.org]

- 12. who.int [who.int]

- 13. scielo.br [scielo.br]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. organicchemistrydata.org [organicchemistrydata.org]

- 16. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 17. Solubility factors when choosing a solvent [labclinics.com]

- 18. researchgate.net [researchgate.net]

- 19. agilent.com [agilent.com]

- 20. youtube.com [youtube.com]

N,N-Diethyl-2-iodobenzamide: A Technical Guide to Its Synthesis, Properties, and Emerging Significance

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N,N-diethyl-2-iodobenzamide, a versatile aromatic amide that has garnered interest as a key synthetic intermediate in various fields of chemical research. While the specific historical details of its initial discovery remain elusive in readily available scientific literature, this document will delve into its established synthesis, chemical characteristics, and its role as a precursor in the development of more complex molecules.

Introduction and Physicochemical Properties

This compound, registered under CAS number 76041-87-7, is a halogenated aromatic amide. The presence of the iodine atom at the ortho position to the diethylamide group imparts unique reactivity, making it a valuable building block in organic synthesis. The diethylamide moiety influences its solubility and electronic properties.

A summary of its key physicochemical properties is presented below:

| Property | Value | Source |

| CAS Number | 76041-87-7 | [1] |

| Molecular Formula | C₁₁H₁₄INO | [1] |

| Molecular Weight | 303.14 g/mol | [1] |

| Appearance | White to off-white crystalline solid (typical) | |

| Purity | Commercially available with ≥98% purity | [1][2] |

Established Synthetic Methodologies

While the first reported synthesis of this compound is not definitively documented in the searched literature, its preparation can be reliably achieved through well-established amidation reactions. The most logical and commonly employed synthetic route involves the reaction of 2-iodobenzoyl chloride with diethylamine.

Synthesis via Acyl Chloride Amidation

This standard two-step procedure begins with the conversion of 2-iodobenzoic acid to its more reactive acyl chloride derivative, which is then reacted with diethylamine to form the target amide.

Step 1: Formation of 2-Iodobenzoyl Chloride

2-Iodobenzoic acid is reacted with a chlorinating agent, typically thionyl chloride (SOCl₂), to yield 2-iodobenzoyl chloride. This reaction is generally performed under reflux conditions.

Step 2: Amidation of 2-Iodobenzoyl Chloride with Diethylamine

The resulting 2-iodobenzoyl chloride is then subjected to nucleophilic acyl substitution by diethylamine. This reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.

Experimental Protocol: Synthesis of this compound

Materials:

-

2-Iodobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Diethylamine

-

Pyridine or Triethylamine

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Standard laboratory glassware and purification equipment

Procedure:

-

Preparation of 2-Iodobenzoyl Chloride:

-

In a round-bottom flask equipped with a reflux condenser and a gas trap, combine 2-iodobenzoic acid (1.0 eq) and an excess of thionyl chloride (e.g., 5.0 eq).

-

Heat the mixture to reflux for 2-3 hours, monitoring for the cessation of gas evolution (HCl and SO₂).

-

After cooling to room temperature, carefully remove the excess thionyl chloride under reduced pressure. The crude 2-iodobenzoyl chloride is typically used directly in the next step.

-

-

Amidation Reaction:

-

Dissolve diethylamine (1.1 eq) and a non-nucleophilic base such as pyridine (1.2 eq) in anhydrous dichloromethane in a separate flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of the crude 2-iodobenzoyl chloride (1.0 eq) in anhydrous dichloromethane to the diethylamine solution with constant stirring.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Upon completion, wash the reaction mixture sequentially with water, dilute aqueous HCl, and saturated aqueous sodium bicarbonate.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

-

Visualization of the Synthetic Workflow

Caption: General workflow for the synthesis of this compound.

Role in Synthetic Chemistry and Potential Applications

The primary significance of this compound lies in its utility as a synthetic intermediate. The carbon-iodine bond is a versatile functional group that can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions. This allows for the introduction of diverse substituents at the 2-position of the benzamide scaffold, leading to the construction of complex molecular architectures.

While specific applications of this compound itself are not extensively documented, its structural motifs are present in molecules with demonstrated biological activity. For instance, related iodobenzamide derivatives have been investigated for their potential in medical imaging and as antifungal agents.[3] The N,N-diethylbenzamide core is a well-known structural feature in various compounds, including the insect repellent DEET (N,N-diethyl-meta-toluamide).

Conclusion and Future Outlook

This compound serves as a valuable and readily accessible building block for synthetic chemists. Its straightforward preparation and the reactivity of the carbon-iodine bond provide a gateway to a wide array of more complex molecules with potential applications in medicinal chemistry and materials science. Although the historical details of its first synthesis are not readily apparent, its continued availability from commercial suppliers underscores its utility in modern chemical research. Future investigations may focus on leveraging this intermediate for the development of novel pharmaceuticals, agrochemicals, and functional materials.

References

-

Brandau, W., et al. "N-(2-diethylaminoethyl)-4-[123I]iodobenzamide as a tracer for the detection of malignant melanoma: simple synthesis, improved labelling technique and first clinical results." European journal of nuclear medicine 20.3 (1993): 238-243. [Link]

-

PubChem. N,N-Diethylbenzamide. [Link]

-

PubChem. N,N-diethyl-4-iodobenzamide. [Link]

-

ResearchGate. Synthesis of model substrate 3a: (i) 2-iodobenzoyl chloride, pyridine,.... [Link]

-

ResearchGate. A new method for the synthesis of N,N-diethyl-m-methylbenzamide. [Link]

-

ResearchGate. Alternatives to N,N‐Diethyl‐2,4‐dimethoxybenzamide as a Precursor for the Synthesis of 6,8‐Dimethoxy‐3‐methyl‐3,4‐dihydro‐1H‐isochromen‐1‐one. [Link]

-

PubChem. N-(2-(Diethylamino)ethyl)-4-iodobenzamide. [Link]

- Google Patents. Process for preparation of n,n-di substituted carboxamides.

-

Scribd. Che Menu | PDF | Chemical Compounds | Chemistry. [Link]

-

Chemistry LibreTexts. Reactions of Acyl Chlorides with Primary Amines. [Link]

- Google Patents. Method for one-step synthesizing N,N-diethyl-m-methyl benzamide in fixed bed.

-

ResearchGate. Synthesis of N,N -Diethylhydrazine and Its Reactions with Carboxylic Acids and Alkyl Halides. [Link]

-

Spatafora, C., et al. "Synthesis and antifungal activity of new N-isoxazolyl-2-iodobenzamides." Il Farmaco 54.1-2 (1999): 90-94. [Link]

Sources

A-Technical-Guide-to-N,N-Diethyl-2-iodobenzamide:-Properties,-Procurement,-and-Applications

Abstract

N,N-diethyl-2-iodobenzamide is a pivotal chemical intermediate, particularly recognized for its role as a building block in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors and other pharmacologically active molecules.[1] This guide provides an in-depth analysis of its chemical and physical properties, a survey of commercial suppliers, and a detailed exploration of its applications in medicinal chemistry. Furthermore, it outlines essential quality control measures, safe handling protocols, and a practical synthetic workflow, offering a comprehensive resource for researchers and drug development professionals.

Introduction: The-Molecular-Profile-of-N,N-Diethyl-2-iodobenzamide

This compound (CAS No. 76041-87-7) is a substituted benzamide featuring a diethylamide group and an iodine atom at the ortho position of the benzene ring.[2] This unique arrangement of functional groups makes it a versatile reagent in organic synthesis. The presence of the iodine atom facilitates various cross-coupling reactions, such as Suzuki and Sonogashira couplings, which are instrumental in constructing complex molecular frameworks.[3] The diethylamide moiety, on the other hand, can influence the compound's solubility and pharmacokinetic properties in its downstream applications.[4]

Key Physicochemical Properties:

| Property | Value |

| Molecular Formula | C₁₁H₁₄INO |

| Molecular Weight | 303.14 g/mol |

| Appearance | White to light yellow or light orange powder/crystal |

| Purity | Typically ≥98% |

| Solubility | Soluble in organic solvents such as chloroform and ethyl acetate.[5] |

Commercial-Availability-and-Supplier-Landscape

This compound is readily available from a range of chemical suppliers that cater to the research and development sector. When selecting a supplier, it is crucial to consider factors such as purity, available quantities, and the availability of comprehensive analytical data.

Table of Commercial Suppliers:

| Supplier | Purity/Grades Offered | Available Quantities |

| ChemScene | ≥98% | 1g and larger quantities |

| Apollo Scientific | 98% | 1g, 5g, and larger quantities |

| TCI Chemicals | >98.0% (GC) | 5g, 25g |

| Sigma-Aldrich | Not explicitly listed, but related benzamides are available.[5] | Varies |

Disclaimer: This is not an exhaustive list. Researchers are advised to conduct their own due diligence and request certificates of analysis before procurement.

Quality-Control-and-Analytical-Characterization

Ensuring the identity and purity of this compound is paramount for the reliability and reproducibility of experimental results. A multi-technique approach to quality control is recommended.

Core Analytical Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure. A comparative analysis with known spectra of related compounds, such as benzamide and its isomers, can aid in structural elucidation.[6][7]

-

Mass Spectrometry (MS): MS is used to verify the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the compound and identifying any potential impurities.[8] The development of robust HPLC methods is crucial for quantitative analysis.[9][10][11]

Typical Quality Control Workflow:

Caption: A generalized schematic of a Suzuki coupling reaction using this compound.

Exemplary Experimental Protocol (based on analogous reactions):

-

Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq), the desired arylboronic acid (1.5 eq), and a suitable base such as potassium carbonate (2.0 eq). [3]2. Solvent Addition: Add a degassed solvent system, for example, a mixture of 1,4-dioxane and water. [3]3. Degassing: Bubble an inert gas, such as argon or nitrogen, through the mixture for 15-20 minutes to remove dissolved oxygen. [3]4. Catalyst Addition: Add a palladium catalyst, for instance, Pd(dppf)Cl₂ (0.03 eq), under a positive flow of the inert gas. [3]5. Reaction Conditions: Heat the mixture to a temperature of around 100 °C and stir vigorously. [3]6. Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). [3]7. Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and proceed with standard extraction and purification procedures. [3]

Conclusion

This compound is a chemical intermediate of significant value in the field of medicinal chemistry, particularly in the development of novel therapeutics like PARP inhibitors. A thorough understanding of its properties, commercial availability, and synthetic applications, coupled with stringent quality control and safe handling practices, is essential for its effective utilization in research and drug development.

References

-

PubChem. N,N-Diethylbenzamide. Retrieved from [Link]

-

ResearchGate. Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. Retrieved from [Link]

-

PubMed Central. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Retrieved from [Link]

-

National Center for Biotechnology Information. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. Retrieved from [Link]

-

PubMed. Evaluation of radiolabeled (hetero)aromatic analogues of N-(2-diethylaminoethyl)-4-iodobenzamide for imaging and targeted radionuclide therapy of melanoma. Retrieved from [Link]

-

The Royal Society of Chemistry. Contents. Retrieved from [Link]

- Google Patents. WO2017032289A1 - Process for preparing parp inhibitor, crystalline forms, and uses thereof.

-

PubMed. Strategies employed for the development of PARP inhibitors. Retrieved from [Link]

-

MDPI. Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. Retrieved from [Link]

-

PubMed. Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. Retrieved from [Link]

-

ResearchGate. A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. Retrieved from [Link]

-

The Royal Society of Chemistry. 1H NMR (400 MHz, CDCl3) 7. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemscene.com [chemscene.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. CAS 19311-91-2: N,N-Diethyl-2-hydroxybenzamide [cymitquimica.com]

- 5. N,N-DIETHYLBENZAMIDE | 1696-17-9 [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ijpsjournal.com [ijpsjournal.com]

Methodological & Application

using N,N-diethyl-2-iodobenzamide in Suzuki coupling reactions

An In-Depth Technical Guide

Topic: Application Notes and Protocols for the Use of N,N-diethyl-2-iodobenzamide in Palladium-Catalyzed Suzuki Coupling Reactions

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Biaryl Benzamides

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, prized for its reliability and functional group tolerance in forging carbon-carbon bonds.[1][2] This palladium-catalyzed reaction, which couples an organoboron species with an organohalide, is particularly vital in medicinal chemistry and drug development, where the construction of complex molecular architectures is paramount.[3][4] Among the vast array of valuable building blocks, functionalized benzamides are prevalent scaffolds in numerous biologically active compounds.[5]

This compound is a particularly useful substrate for Suzuki couplings. The presence of a reactive carbon-iodine bond, the most reactive of the common halides for this transformation (I > OTf > Br >> Cl), ensures efficient oxidative addition to the palladium catalyst, often under mild conditions.[6][7] The ortho-diethylamide group, while potentially introducing steric considerations, also offers a handle for secondary interactions or further functionalization, making the resulting biaryl products valuable intermediates in the synthesis of novel therapeutics.[5]

This guide provides a detailed examination of the use of this compound in Suzuki coupling reactions, from the underlying mechanism to a practical, field-tested experimental protocol.

Section 1: The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The efficacy of the Suzuki coupling reaction is rooted in a well-understood catalytic cycle involving a palladium catalyst.[7][8] The cycle is generally accepted to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[7]

-

Oxidative Addition : The cycle initiates with a coordinatively unsaturated Palladium(0) complex, which inserts into the carbon-iodine bond of this compound. This is typically the rate-determining step of the reaction.[7] This process oxidizes the catalyst from Pd(0) to a Pd(II) state, forming a square planar intermediate.[8]

-

Transmetalation : In this step, the organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium(II) center, displacing the halide. This process requires activation by a base, which is believed to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻) that facilitates the transfer of the R group to the palladium complex.[6][9]

-

Reductive Elimination : The final step involves the two organic fragments (the benzamide and the group from the boronic acid) coupling together and eliminating from the palladium center.[6] This forms the desired C-C bond and regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[10] For reductive elimination to occur, the two organic groups must typically be positioned cis to each other on the palladium complex.[6]

Section 2: Key Experimental Considerations

The success of a Suzuki coupling reaction with this compound hinges on the judicious selection of several key parameters.

-

Palladium Source (Catalyst) : Both Pd(0) and Pd(II) sources can be used.[8] Common Pd(II) precatalysts like Palladium(II) acetate (Pd(OAc)₂) are often preferred for their bench stability and are reduced in situ to the active Pd(0) species.[8] Pd(0) sources, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), can also be used directly.[8] Catalyst loading is typically low, ranging from 0.5 to 5 mol%.

-

Ligand : The ligand stabilizes the palladium center, influences its reactivity, and promotes the key steps of the catalytic cycle.[2] For aryl iodides, standard phosphine ligands like triphenylphosphine (PPh₃) are often sufficient. However, for more challenging couplings or to improve reaction rates and yields, more electron-rich and bulky biarylphosphine ligands (e.g., SPhos, XPhos) can be highly effective.[11] The choice of ligand can significantly impact the efficiency of both the oxidative addition and reductive elimination steps.[11]

-

Base : A base is crucial for the transmetalation step.[6] Inorganic bases are most common. Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are frequently used. The choice of base can depend on the solvent and the specific boronic acid used. Aqueous solutions of bases are often employed, as water can play a beneficial role in the reaction.

-

Solvent : The solvent system must solubilize the reactants and facilitate the reaction. Common solvents include toluene, dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF).[8] Often, a mixture of an organic solvent and water is used to dissolve the inorganic base and facilitate the formation of the active boronate species.[12]

-

Boron Source : While arylboronic acids are the most common coupling partners, boronic esters (e.g., pinacol esters) or trifluoroborate salts can also be used.[8] These alternatives can offer enhanced stability and different solubility profiles.[8]

Section 3: Experimental Protocol

This section provides a representative, step-by-step protocol for the Suzuki coupling of this compound with a generic arylboronic acid.

Reaction Scheme: this compound + Arylboronic acid → N,N-diethyl-2-arylbenzamide

Materials and Reagents

| Reagent/Material | Purpose | Typical Amount (relative to Ar-I) |

| This compound | Aryl Halide (Substrate) | 1.0 eq. |

| Arylboronic Acid | Coupling Partner | 1.1 - 1.5 eq. |

| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Precursor | 0.02 eq. (2 mol%) |

| Triphenylphosphine (PPh₃) | Ligand | 0.04 eq. (4 mol%) |

| Potassium Carbonate (K₂CO₃) | Base | 2.0 - 3.0 eq. |

| Toluene | Organic Solvent | ~5 mL per mmol of substrate |

| Water | Co-solvent for Base | ~1 mL per mmol of substrate |

| Schlenk flask or sealed reaction vial | Reaction Vessel | - |

| Magnetic stirrer and hotplate | Agitation & Heating | - |

| Inert gas (Nitrogen or Argon) | Inert Atmosphere | - |

| Ethyl acetate, Water, Brine | Work-up Reagents | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Drying Agent | - |

| Silica Gel | Chromatography | - |

Step-by-Step Procedure

-

Reaction Setup : To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), Palladium(II) acetate (0.02 eq.), and triphenylphosphine (0.04 eq.).

-

Inert Atmosphere : Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to remove oxygen, which can deactivate the catalyst.

-

Solvent and Base Addition : Under a positive pressure of the inert gas, add toluene via syringe. Stir for 5 minutes. Then, add a 2M aqueous solution of potassium carbonate (2.0 eq.).

-

Heating and Monitoring : Heat the reaction mixture to 80-100 °C with vigorous stirring.[12] The reaction progress should be monitored by an appropriate analytical technique such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] Reactions are typically complete within 2-12 hours.[12]

-

Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water and then brine.[2]

-

Purification : Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can then be purified by column chromatography on silica gel to yield the pure N,N-diethyl-2-arylbenzamide.[2]

Safety Precautions

-

Palladium compounds are toxic and should be handled with care in a well-ventilated fume hood.[2]

-

Organic solvents like toluene and ethyl acetate are flammable.

-

Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Section 4: Data Presentation & Optimization

The following table summarizes representative conditions for Suzuki coupling reactions involving aryl iodides, which can serve as a starting point for optimizing the reaction of this compound. Yields are highly dependent on the specific arylboronic acid used.

| Entry | Pd Source (mol%) | Ligand (mol%) | Base (eq.) | Solvent System | Temp (°C) | Time (h) | Typical Yield (%) |

| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Toluene/H₂O | 100 | 12 | 80-95 |

| 2 | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | Dioxane/H₂O | 90 | 8 | 75-90 |

| 3 | Pd₂(dba)₃ (1) | SPhos (2.5) | K₃PO₄ (2) | Toluene | 80 | 4 | 85-98 |

| 4 | PdCl₂(dppf) (2) | - | Cs₂CO₃ (3) | DMF | 110 | 6 | 70-90 |

| Data compiled from general principles and conditions reported for related substrates.[2][12][13] |

Conclusion

This compound is a highly effective substrate for Suzuki-Miyaura cross-coupling reactions, providing a direct and efficient route to a wide range of substituted biaryl benzamides. These products are of significant interest to researchers in drug discovery and materials science. By understanding the core reaction mechanism and carefully selecting the catalyst, ligand, base, and solvent, researchers can reliably achieve high yields of the desired coupled products. The protocol provided herein serves as a robust starting point for the synthesis and exploration of novel chemical entities based on this versatile molecular scaffold.

References

-

Myers, A. The Suzuki Reaction - Chem 115. Available at: [Link]

-

Wikipedia. Suzuki reaction. Available at: [Link]

-

MDPI. N,N-Diethyl-3-methylbenzamide. Available at: [Link]

-

YouTube. Suzuki cross-coupling reaction. Available at: [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]

-

PubMed Central. Suzuki–Miyaura cross-coupling of amides and esters at room temperature: correlation with barriers to rotation around C–N and C–O bonds. Available at: [Link]

-